2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that features both benzodiazole and benzothiazole moieties. These structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Benzothiazole Moiety: This involves the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives, often in the presence of oxidizing agents.
Coupling Reaction: The final step involves coupling the benzodiazole and benzothiazole moieties through a sulfanyl linkage, followed by acetylation to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.
Fluorescent Properties: The compound’s fluorescence can be attributed to its conjugated system, which allows for the absorption and emission of light at specific wavelengths.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
- 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(1,3-BENZOTHIAZOL-2-YL)PROPIONAMIDE
- 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(1,3-BENZOTHIAZOL-2-YL)BUTYRAMIDE
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c21-14(20-16-19-12-7-3-4-8-13(12)23-16)9-22-15-17-10-5-1-2-6-11(10)18-15/h1-8H,9H2,(H,17,18)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETOLMLOYLGMIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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